Cas no 1245030-09-4 (hoiamide C)

hoiamide C structure
hoiamide C structure
Productnaam:hoiamide C
CAS-nummer:1245030-09-4
MF:C37H62N4O7S3
MW:771.105786800385
CID:2017994
PubChem ID:46919101

hoiamide C Chemische en fysische eigenschappen

Naam en identificatie

    • hoiamide C
    • ethyl (2R,3S,4S,5S)-4-[[(4S)-2-[(4R)-2-[2-[(2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl]-1,3-thiazol-4-yl]-4-methyl-5H-1,3-thiazol-4-yl]-4-methyl-5H-1,3-thiazole-4-carbonyl]amino]-3-hydroxy-2,5-dimethylheptanoate
    • DTXSID301334441
    • CHEMBL1215860
    • 1245030-09-4
    • CHEBI:186392
    • ethyl (2R,3S,4S,5S)-4-((4S,4'R)-2''-((2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl)-4,4'-dimethyl-4,4',5,5'-tetrahydro-[2,4':2',4''-terthiazole]-4-carboxamido)-3-hydroxy-2,5-dimethylheptanoate
    • (4S)-2-[(4R)-2-{2-[(2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl]-1,3-thiazol-4-yl}-4-methyl-4,5-dihydro-1,3-thiazol-4-yl]-N-[(2R,3S,4S,5S)-1-ethoxy-3-hydroxy-2,5-dimethyl-1-oxoheptan-4-yl]-4-methyl-4,5-dihydro-1,3-thiazole-4-carboximidate
    • (4S)-2-((4R)-2-(2-((2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl)-1,3-thiazol-4-yl)-4-methyl-4,5-dihydro-1,3-thiazol-4-yl)-N-((2R,3S,4S,5S)-1-ethoxy-3-hydroxy-2,5-dimethyl-1-oxoheptan-4-yl)-4-methyl-4,5-dihydro-1,3-thiazole-4-carboximidate
    • ethyl (2R,3S,4S,5S)-4-((4S,4'R)-2''-((2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl)-4,4'-dimethyl-4,4',5,5'-tetrahydro-(2,4':2',4''-terthiazole)-4-carboxamido)-3-hydroxy-2,5-dimethylheptanoate
    • ethyl (2R,3S,4S,5S)-4-(((4S)-2-((4R)-2-(2-((2S,3R,4R,5S,6S,7R)-4,6-dihydroxy-2-methoxy-3,5,7-trimethyldecyl)-1,3-thiazol-4-yl)-4-methyl-5H-1,3-thiazol-4-yl)-4-methyl-5H-1,3-thiazole-4-carbonyl)amino)-3-hydroxy-2,5-dimethylheptanoate
    • Inchi: InChI=1S/C37H62N4O7S3/c1-12-15-21(5)29(42)23(7)30(43)22(6)26(47-11)16-27-38-25(17-49-27)32-40-37(10,19-50-32)35-41-36(9,18-51-35)34(46)39-28(20(4)13-2)31(44)24(8)33(45)48-14-3/h17,20-24,26,28-31,42-44H,12-16,18-19H2,1-11H3,(H,39,46)/t20-,21+,22-,23-,24+,26-,28-,29-,30-,31-,36+,37+/m0/s1
    • InChI-sleutel: STGNMXQTWDOGSE-FUVSMVGWSA-N
    • LACHT: CCCC(C)C(C(C)C(C(C)C(CC1=NC(=CS1)C2=NC(CS2)(C)C3=NC(CS3)(C)C(=O)NC(C(C)CC)C(C(C)C(=O)OCC)O)OC)O)O

Berekende eigenschappen

  • Exacte massa: 770.37806385g/mol
  • Monoisotopische massa: 770.37806385g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 21
  • Complexiteit: 1230
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 12
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.3
  • Topologisch pooloppervlak: 242Ų
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